molecular formula C8H7FINO B2668916 2-Fluoro-5-iodo-N-methylbenzamide CAS No. 866683-76-3

2-Fluoro-5-iodo-N-methylbenzamide

Cat. No.: B2668916
CAS No.: 866683-76-3
M. Wt: 279.053
InChI Key: NNDGUGOBUSETHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-5-iodo-N-methylbenzamide is a chemical compound with the molecular formula C8H7FINO and a molecular weight of 279.05 g/mol . This compound is characterized by the presence of both fluorine and iodine atoms attached to a benzamide structure, making it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 2-Fluoro-5-iodo-N-methylbenzamide typically involves the introduction of fluorine and iodine atoms into the benzamide structure. One common method involves the use of selective halogenation reactions. For instance, starting with N-methylbenzamide, fluorination can be achieved using reagents like Selectfluor, followed by iodination using iodine or iodine monochloride under controlled conditions . Industrial production methods may involve similar steps but are optimized for higher yields and purity.

Chemical Reactions Analysis

2-Fluoro-5-iodo-N-methylbenzamide undergoes various types of chemical reactions, including:

Scientific Research Applications

2-Fluoro-5-iodo-N-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-iodo-N-methylbenzamide involves its interaction with specific molecular targets. The fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to biological molecules. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate enzyme activities and receptor functions .

Comparison with Similar Compounds

Similar compounds to 2-Fluoro-5-iodo-N-methylbenzamide include other halogenated benzamides, such as:

  • 2-Fluoro-4-iodo-N-methylbenzamide
  • 2-Fluoro-3-iodo-N-methylbenzamide
  • 2-Fluoro-5-chloro-N-methylbenzamide

These compounds share similar structural features but differ in the position and type of halogen atoms, which can significantly affect their chemical and biological properties .

Properties

IUPAC Name

2-fluoro-5-iodo-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FINO/c1-11-8(12)6-4-5(10)2-3-7(6)9/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNDGUGOBUSETHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Add methylamine hydrochloride (0.57 g, 8.4 mmol) and triethylamine (2.17 mL, 15.5 mmol) to a solution of 2-fluoro-5-iodobenzoyl chloride (2.0 g, 7.0 mmol) in dichloromethane (100 mL) at 0° C. Warm to room temperature and stir 20 h. Concentrate and purify by silica gel chromatography, eluting with a gradient of 75:25 to 60:40 hexanes:ethyl acetate, to give the title compound as a white solid (1.7 g, 87%).
Quantity
0.57 g
Type
reactant
Reaction Step One
Quantity
2.17 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
87%

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